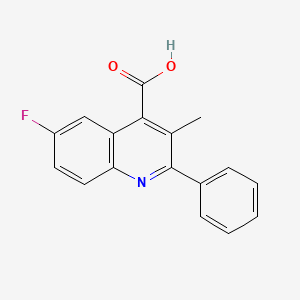

4-(4-溴苯基)-1H-咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, often involves strategies such as the Debus-Radziszewsk method, cyclometalation reactions, and condensation reactions under specific conditions. For example, Zhou Zhong-gao (2011) described the synthesis of a related compound by an improved Debus-Radziszewsk method, highlighting the importance of choosing appropriate reagents and conditions to achieve desired yields and selectivities (Zhou, 2011).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives, including X-ray crystallography and NMR spectroscopy, provides insights into their conformation and electronic structure. Forniés et al. (2010) discussed the CPh−H bond activation in a related imidazole compound, shedding light on the molecular structure and bonding patterns through X-ray crystallography (Forniés et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including regioselective reactions, cyclometalation, and interactions with other compounds. These reactions are influenced by the imidazole ring and substituents like the bromo-phenyl group. Amosova et al. (2018) explored regioselective reactions of a related compound, demonstrating the synthetic potential of imidazole derivatives in creating biologically active heterocyclic systems (Amosova et al., 2018).

Physical Properties Analysis

The physical properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Studies like those conducted by Mohamed et al. (2013) on isomorphous compounds provide valuable data on the crystalline structure and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Mohamed et al., 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including reactivity, stability, and interaction with various reagents, are central to their applications in synthesis and material science. The synthesis and reaction mechanisms of related compounds, as studied by Hu Zhi-zhi (2009), offer insights into the chemical behavior and potential applications of these molecules (Hu Zhi-zhi, 2009).

科学研究应用

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its potential as an antimicrobial and anticancer agent .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Nonlinear Optical Materials

- Field : Material Science

- Application : 4-Bromophenylacetylene, a compound with a similar structure, is used as the starting material for second-order nonlinear optical materials, heterocyclotriynes, and unsymmetrical 1,4-diarylbutadiynes .

- Method : The compound is synthesized and then used in the creation of these materials .

- Results : The specific results or outcomes of this application are not detailed in the source .

安全和危害

未来方向

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials, given the biological relevance of the imidazole ring and the versatility of the thiol group .

属性

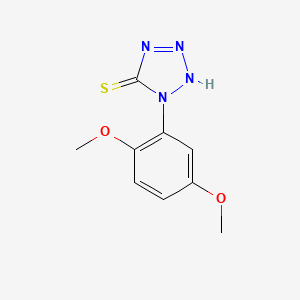

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

CAS RN |

436095-86-2 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

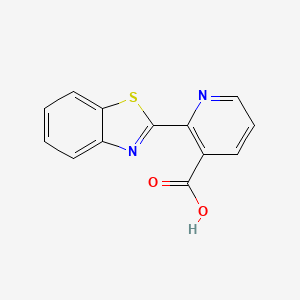

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)